4-Fluoro-2-methoxy-3-nitroaniline
Overview
Description
4-Fluoro-2-Methoxy-5-nitroaniline is a solid compound with a molecular formula of C7H7FN2O3 and a molecular weight of 186.14 g/mol . It is sparingly soluble in water but dissolves well in organic solvents .
Synthesis Analysis
4-Fluoro-2-nitroaniline was used as a starting reagent in the synthesis of 4-fluoro-N-ethyl-2-nitroaniline and N-(4-fluoro-2-nitrophenyl)-β-alanine . The synthesis of anilines often involves direct nucleophilic substitution, displacement reactions with nitrite ions, and oxidation of primary amines .Molecular Structure Analysis
The molecular structure of 4-Fluoro-2-Methoxy-5-nitroaniline consists of a benzene ring with a fluorine atom attached at the fourth position, a methoxy group at the second position, and a nitro group at the fifth position . The IUPAC Standard InChI is InChI=1S/C7H7FN2O3/c1-13-7-2-4(8)6(10(11)12)3-5(7)9/h2-3H,9H2,1H3 .Chemical Reactions Analysis
4-Fluoro-2-Methoxy-5-nitroaniline exhibits aromatic behavior due to the presence of the benzene ring. It can undergo various types of reactions, including substitution and reduction reactions .Physical And Chemical Properties Analysis
The physical properties of 4-Fluoro-2-Methoxy-5-nitroaniline include a molecular weight of 186.14 g/mol and a melting point of 90-94 °C (lit.) . It is sparingly soluble in water but dissolves well in organic solvents .Scientific Research Applications
Novel Dye Intermediates and Potential Applications
4-Fluoro-2-methoxy-3-nitroaniline is recognized for its significant role in the United States as a novel dye intermediate, with potential extensions into pharmaceuticals, insecticides, and additional dyes. The preparation of various N-substituted derivatives of this compound has been explored, indicating its versatility and importance in the development of new materials and chemicals (M. Bil, 2007).
Chemical Synthesis and Modification
The synthesis of 3-Fluoro-4-nitrophenol from 2,4-difluoronitrobenzene through methoxylation and demethylation processes highlights the chemical flexibility and applications of fluoro-nitro compounds in producing intermediates for further chemical reactions. This process underlines the importance of fluoro-nitroaniline derivatives in synthetic chemistry (Zhang Zhi-de, 2011).
Functionalization of Materials
Research into nucleophilic aromatic substitution reactions of fluoronitro-substituted aromatic compounds, including 4-fluoro-2-methoxy-3-nitroaniline, has enabled the functionalization of silica particles with primary amino and various chromophoric groups. This method demonstrates the compound's utility in enhancing the properties of materials, indicating its relevance in material science and engineering (Isabelle Roth et al., 2006).
Environmental Sensing and Analysis
A novel molecularly imprinted fluorescent sensor based on 4-nitroaniline demonstrates high sensitivity and selectivity in detecting nitroaniline in water, showcasing the compound's application in environmental monitoring and pollution analysis. This innovation underlines the importance of fluoro-nitroaniline derivatives in creating sensitive detection systems for environmental protection (Wei Xie et al., 2020).
Photophysical Properties and Dye Applications
The influence of regioisomerism on photophysical properties in push–pull-chromophores/fluorophores, including derivatives of fluoro-nitroaniline, provides foundational insights for future design strategies in dye chemistry. These findings support the compound's role in developing new dyes with tailored properties for specific applications (S. H. Habenicht et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-fluoro-2-methoxy-3-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O3/c1-13-7-5(9)3-2-4(8)6(7)10(11)12/h2-3H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVDABATHQBBKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-methoxy-3-nitroaniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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